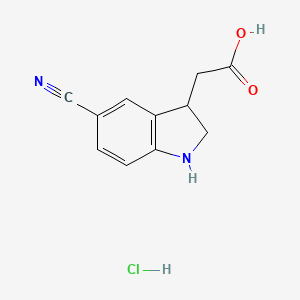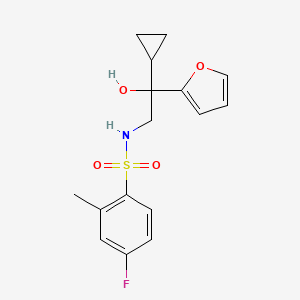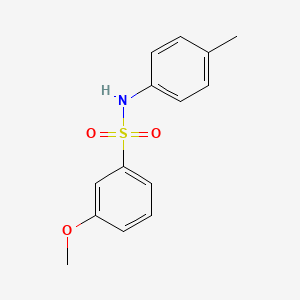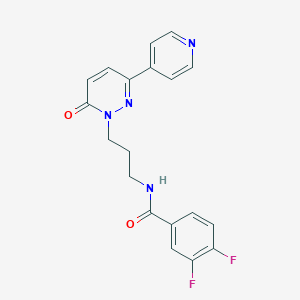
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride” is a chemical compound with the CAS Number: 1955506-78-1 . It has a molecular weight of 238.67 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(5-cyanoindolin-3-yl)acetic acid hydrochloride . The InChI code is 1S/C11H10N2O2.ClH/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15;/h1-3,8,13H,4,6H2,(H,14,15);1H .Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . The molecular weight is 238.67 . Unfortunately, other specific physical and chemical properties like melting point, boiling point, and density are not available in the resources I have.Aplicaciones Científicas De Investigación
Aldose Reductase Inhibition
One of the significant applications of 2-(5-Cyano-2,3-dihydro-1H-indol-3-yl)acetic acid hydrochloride derivatives is as aldose reductase inhibitors. These compounds, particularly cyano(2-oxo-2,3-dihydroindol-3-yl)acetic acid derivatives, have been found to exhibit potent inhibitory activity, making them potential candidates for treating complications related to diabetes, such as cataract formation in severely galactosemic rats (Da Settimo et al., 2003).
Antimicrobial and GST Enzyme Activity
Another area of application is in the synthesis of heterocyclic compounds with antimicrobial properties. The reaction of 2-cyanoethanthioamide with 1H-indole-3-carbaldehyde leads to compounds evaluated for their antimicrobial effectiveness and GST enzyme activity (Attaby et al., 2007).
Synthesis of N-substituted Indol-3-ylacetic Acids
A method for synthesizing N-substituted 2-(4-oxo-4,5,6,7-tetrahydroindol-3-yl)acetic acids was developed, showcasing the versatility of this compound in chemical synthesis (Dudinov et al., 2001).
Synthesis of Indoloketopiperazines
The compound has been used in the synthesis of unique indoloketopiperazine derivatives, demonstrating its potential in creating novel chemical structures (Ghandi et al., 2012).
Biological Evaluation of Indole-Based Inhibitors
This compound forms the basis for the design and synthesis of indole-based inhibitors, particularly for targeting cytosolic phospholipase A2α, an enzyme involved in inflammatory processes (Tomoo et al., 2014).
Synthesis of Novel Heterocyclic Compounds
It has been used in the synthesis of nitrogen/sulfur heterocyclic systems, linking various rings like indole, triazole, pyridazine, and quinoxaline, highlighting its utility in creating diverse molecular structures (Boraei et al., 2020).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has a signal word of "Warning" . Hazard statements include H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .
Direcciones Futuras
Propiedades
IUPAC Name |
2-(5-cyano-2,3-dihydro-1H-indol-3-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O2.ClH/c12-5-7-1-2-10-9(3-7)8(6-13-10)4-11(14)15;/h1-3,8,13H,4,6H2,(H,14,15);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AERIXPHUNQZWMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C2=C(N1)C=CC(=C2)C#N)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(cyanomethyl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]-N-phenylacetamide](/img/structure/B2433901.png)
![2-(Furan-2-yl)-5-((4-hydroxypiperidin-1-yl)(phenyl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2433903.png)

![Propan-2-yl 6-[4-(2-fluorophenyl)piperazin-1-yl]pyridine-3-carboxylate](/img/structure/B2433906.png)
![2-[[1-[2-(2,5-Dimethylphenoxy)propanoyl]piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2433907.png)
![3-[1-(4-chlorophenyl)sulfanylethyl]-4-phenyl-1H-1,2,4-triazole-5-thione](/img/structure/B2433912.png)
![2-[[4-(benzenesulfonyl)-2-(4-fluorophenyl)-1,3-oxazol-5-yl]sulfanyl]-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B2433913.png)
![4-(Tert-butyl)-N-[4-(hydrazinocarbonyl)phenyl]-benzamide](/img/structure/B2433914.png)
![2-chloro-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}benzamide](/img/structure/B2433915.png)




